molecular formula C15H16N4OS2 B2881935 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034495-55-9

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2881935
CAS No.: 2034495-55-9
M. Wt: 332.44
InChI Key: XCMOXFCSBCRNJD-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.44. The purity is usually 95%.
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Biological Activity

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, a compound featuring a pyrazole and thiophene moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanism of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4S2C_{14}H_{14}N_4S_2 with a molecular weight of approximately 306.41 g/mol. The structure includes a urea functional group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole exhibit notable antimicrobial properties. A study highlighted that derivatives of thioureas, structurally related to our compound, demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.25 μg/mL
E. coli0.5 μg/mL

Anticancer Activity

The anticancer potential of similar pyrazole-containing compounds has been documented in several studies. For instance, compounds with similar structural motifs have shown to inhibit cell proliferation in cancer cell lines such as U937 and THP-1 with IC50 values ranging from 10 to 20 μM .

Cell LineIC50 (μM)Reference
U93716.23
THP-117.94

The biological activity of the compound is attributed to its ability to form hydrogen bonds due to the presence of NH groups in the urea structure, allowing it to interact effectively with biological targets. This interaction may inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies

  • Inhibition of GSK-3β : A related compound demonstrated over 57% inhibition of GSK-3β at a concentration of 1 μM, indicating potential for therapeutic applications in cancer treatment .
  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested against various pathogens, showing significant activity against resistant strains, suggesting that modifications to the thiophene or pyrazole moieties could enhance efficacy .

Properties

IUPAC Name

1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c20-15(16-9-13-3-1-7-22-13)17-10-14(12-4-8-21-11-12)19-6-2-5-18-19/h1-8,11,14H,9-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMOXFCSBCRNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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